Piperidin-2-ylessigsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidin-2-ylacetic acid derivatives involves several key techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structural confirmation. X-ray diffraction is used to detect the single crystal of the compound, while density functional theory (DFT) calculation compares the optimal molecular structure with the X-ray diffraction value (Ban et al., 2023).

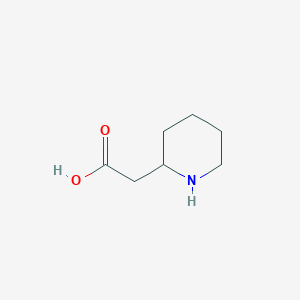

Molecular Structure Analysis

The molecular structure of piperidin-2-ylacetic acid and its derivatives has been extensively studied using various analytical techniques. Ab initio (RHF) and density functional theory calculations provide insights into the energetic, electronic, and structural properties of 2-piperidinic acid, revealing the stabilization of the zwitterionic structure by water molecules (Cuervo et al., 2002).

Chemical Reactions and Properties

Piperidin-2-ylacetic acid undergoes various chemical reactions, including enantioselective [4 + 2] cycloaddition, yielding sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity (Liu et al., 2013). These reactions demonstrate the compound's versatility in synthesizing complex molecular structures.

Physical Properties Analysis

The crystal and molecular structure of complexes involving piperidin-2-ylacetic acid, such as its complex with perchloric acid, provides detailed information on the physical properties, including crystallography and hydrogen bonding patterns (Dega‐Szafran et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of piperidin-2-ylacetic acid derivatives highlight their potential as corrosion inhibitors in sodium chloride media, demonstrating the compound's utility beyond pharmaceutical applications (Amar et al., 2006). The studies on these derivatives help understand their interaction with metal surfaces and their efficiency in corrosion inhibition.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

Piperidin-2-ylessigsäure: spielt eine wichtige Rolle bei der Entwicklung neuer pharmakologischer Wirkstoffe. Seine Struktur ist entscheidend für die Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen. So wurden beispielsweise Derivate dieser Verbindung hinsichtlich ihrer Antikrebs-, Antivirus- und Antimalaria-Eigenschaften untersucht . Die Fähigkeit der Verbindung, als Baustein für komplexere Strukturen zu dienen, macht sie für die Arzneimittelentwicklung und -forschung unschätzbar wertvoll.

Organische Synthese

In der organischen Chemie wird this compound als Vorläufer für die Synthese verschiedener Piperidinderivate verwendet. Diese Derivate sind entscheidend für die Herstellung von substituierten Piperidinen, Spiropiperidinen und Piperidinonen, die für die Entwicklung von Arzneimitteln und anderen organischen Molekülen unerlässlich sind .

Medizinische Chemie

Die Derivate der Verbindung werden in der medizinischen Chemie ausgiebig zur Herstellung von Arzneimitteln eingesetzt, die eine große Bandbreite an biologischen Aktivitäten zeigen. Sie dient als Kernstruktur zur Entwicklung von Molekülen mit analgetischen, entzündungshemmenden und antipsychotischen Wirkungen .

Arzneimittelentwicklung

This compound ist in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie vielseitig in der Bildung von chiralen Zentren ist, die für die Bioaktivität von Pharmazeutika unerlässlich sind. Sie unterstützt die Herstellung von enantiomerenreinen Substanzen, die für spezifische Arzneimittelwirkungen unerlässlich sind .

Biochemie

In der Biochemie ist diese Verbindung an der Untersuchung von biologischen Prozessen und Enzymwechselwirkungen beteiligt. Sie kann verwendet werden, um Analoga zu synthetisieren, die natürliche Substrate oder Inhibitoren nachahmen, was zum Verständnis biochemischer Pfade beiträgt .

Landwirtschaft

This compound hat potenzielle Anwendungen in der Landwirtschaft, insbesondere bei der Synthese von Pflanzenwachstumsregulatoren und Pestiziden. Ihre Derivate könnten verwendet werden, um neue Formulierungen zu entwickeln, die den Ernteertrag steigern und vor Schädlingen schützen .

Materialwissenschaft

Diese Verbindung trägt zur Materialwissenschaft bei, indem sie Bestandteil der Synthese von Polymeren und Beschichtungen ist. Ihre Derivate können Materialien spezifische Eigenschaften verleihen, wie z. B. Flexibilität, Haltbarkeit und Beständigkeit gegen Umweltfaktoren .

Nanotechnologie

Im Bereich der Nanotechnologie können Derivate der this compound verwendet werden, um die Oberfläche von Nanopartikeln zu modifizieren und so deren Stabilität und Wechselwirkung mit biologischen Systemen zu verbessern. Dies ist entscheidend für die Entwicklung von Arzneimittelverabreichungssystemen und diagnostischen Werkzeugen

Safety and Hazards

Wirkmechanismus

Target of Action

Piperidin-2-ylacetic acid is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Biochemical Pathways

Piperidine derivatives have been known to influence various biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible pharmacokinetic properties.

Result of Action

Piperidine derivatives have been known to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that environmental factors such as soil acidity can influence the competition for organic nitrogen between plants and microorganisms , which could potentially impact the action of nitrogen-containing compounds like Piperidin-2-ylacetic acid.

Eigenschaften

IUPAC Name |

2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390377 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19832-04-3 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

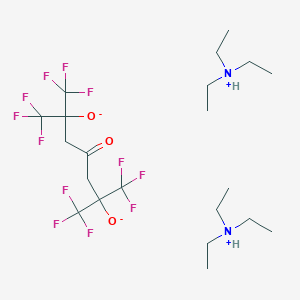

Synthesis routes and methods

Procedure details

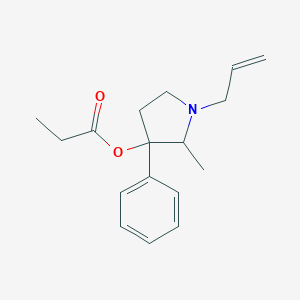

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

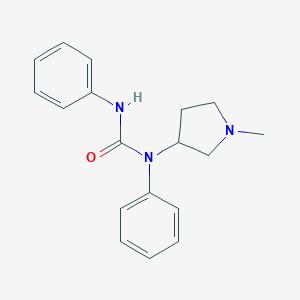

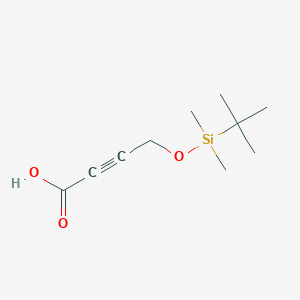

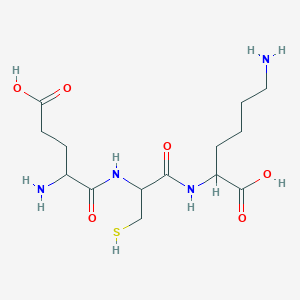

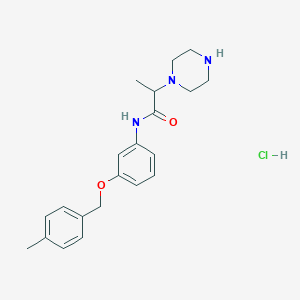

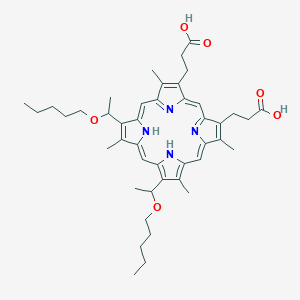

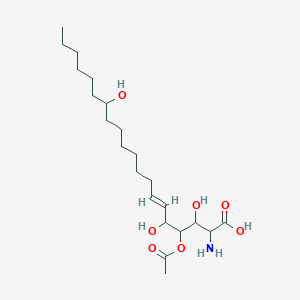

Feasible Synthetic Routes

Q & A

Q1: Can piperidin-2-ylacetic acid derivatives be used to synthesize naturally occurring alkaloids?

A1: Yes, piperidin-2-ylacetic acid derivatives have proven useful in synthesizing quinolizidine alkaloids like lupinine and epilupinine. Researchers successfully employed both enolate Claisen rearrangements and direct allylation of piperidin-2-ylacetic acid derivatives to achieve this. Interestingly, the choice of reaction pathway heavily influenced the diastereoselectivity, offering a route to access both epimers of the target alkaloids. [] This approach highlights the versatility of piperidin-2-ylacetic acid as a starting material for complex molecule synthesis.

Q2: Beyond quinolizidine alkaloids, are there other applications of piperidin-2-ylacetic acid in alkaloid synthesis?

A2: Yes, piperidin-2-ylacetic acid derivatives are also key intermediates in the synthesis of piperidine alkaloids. For instance, 6-(prop-1-enyl)piperidin-2-ylacetic acid, accessible through a tandem Beckmann and Huisgen-White rearrangement of the 9-azabicyclo(3.3.1)nonan-3-one system, serves as a versatile precursor. [] This compound can be further elaborated to access (+)-pinidine and (+)-Monomorine I, showcasing the utility of piperidin-2-ylacetic acid derivatives in constructing diverse piperidine alkaloid frameworks.

Q3: Can piperidin-2-ylacetic acid be generated from other heterocyclic systems?

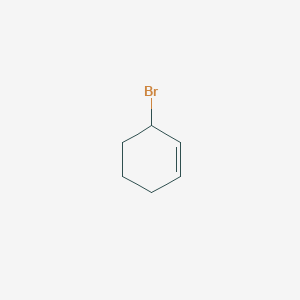

A3: Yes, research indicates that piperidin-2-ylacetic acid can be obtained from specific rearrangements of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts. [] This transformation occurs through a proposed keten intermediate, ultimately leading to the formation of the desired piperidine-2-ylacetic acid framework. Notably, the reaction's success hinges on the substituents present on the isoxazole ring, highlighting the importance of structural features in governing the reaction pathway.

Q4: Are there any limitations to using these rearrangement reactions with substituted isoxazolopyridinium salts?

A4: Yes, the presence of certain substituents can hinder the rearrangement reaction. For instance, the introduction of a bromine atom at the 5-position of the isoxazole ring disrupts the expected transformation. Instead of forming the desired furopyridine intermediate, the reaction leads to cleavage of either the pyridine or isoxazole ring. [] This observation underscores the importance of carefully considering substituent effects when designing synthetic routes involving these heterocyclic systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)